

Solubility and stability of 7-Acetylintermedine in different solvents

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7-Acetylintermedine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine is a pyrrolizidine alkaloid (PA) of interest in various research fields. A thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems and its stability under various environmental conditions, is paramount for its extraction, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility and stability of **7-Acetylintermedine**, based on the general behavior of pyrrolizidine alkaloids. It details standardized experimental protocols for determining these properties and outlines analytical methodologies for quantification.

Solubility Profile

While specific quantitative solubility data for **7-Acetylintermedine** is not readily available in public literature, the general solubility characteristics of pyrrolizidine alkaloids provide a strong indication of its behavior. PAs are basic polar compounds. The tertiary amine structure is generally soluble in polar to semi-polar organic solvents, while the corresponding N-oxides exhibit higher water solubility[1][2].

Table 1: Qualitative Solubility of **7-Acetylintermedine** in Common Solvents



Solvent Class	Specific Solvent	Expected Solubility	Reference
Polar Protic	Water	Sparingly soluble (as base), Soluble (as Noxide)	[1]
Methanol	Soluble	[1][3]	
Ethanol	Soluble	[3]	-
Polar Aprotic	Acetonitrile	Soluble	[1][3]
Dimethylformamide (DMF)	Likely Soluble		
Dimethyl sulfoxide (DMSO)	Likely Soluble		
Non-Polar	Chloroform	Slightly Soluble	[3]
Dichloromethane	Slightly Soluble		
Hexane	Practically Insoluble	_	
Aqueous Buffers	Acidic (e.g., pH 1-4)	More Soluble (due to salt formation)	[1]
Alkaline (e.g., pH 8-	Less Soluble (as free base)		

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines from the United States Pharmacopeia (USP) and the World Health Organization (WHO) for determining the equilibrium solubility of a drug substance[4][5].

Objective: To determine the saturation solubility of **7-Acetylintermedine** in various solvents.

Materials:



• 7-Acetylintermedine

- Selected solvents (as per Table 1)
- pH buffers (e.g., pH 1.2, 4.5, 6.8)[5]
- Glass vials with screw caps
- Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

- Add an excess amount of 7-Acetylintermedine to a glass vial. The excess solid should be visible to ensure saturation.
- Add a known volume of the selected solvent or buffer to the vial.
- Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.
- After incubation, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples to sediment the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of 7-Acetylintermedine in the diluted filtrate using a validated analytical method.



• Perform the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the triplicate samples, typically in mg/mL or μ g/mL.



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Caption: Workflow for Solubility Determination.

Stability Profile

The stability of pyrrolizidine alkaloids is influenced by pH, temperature, and light. Generally, PAs are relatively stable in neutral and acidic conditions but are susceptible to degradation in alkaline environments[6]. They are also prone to degradation under UV radiation[6]. Studies have shown that high temperatures during food preparation processes like boiling do not lead to significant degradation of these compounds[7].

Table 2: Stability of Pyrrolizidine Alkaloids under Different Conditions



Condition	Stressor	Expected Stability of 7- Acetylintermedine	Reference
рН	Acidic (pH 1-4)	Stable	[6]
Neutral (pH ~7)	Stable	[6]	
Alkaline (pH 8-10)	Prone to degradation (hydrolysis of ester groups)	[6]	
Temperature	Refrigerated (2-8 °C)	Stable	-
Room Temperature (25 °C)	Generally Stable (monitor for long-term storage)		-
Elevated Temperature (e.g., 40-60 °C)	Potential for accelerated degradation	[8]	
High Temperature (e.g., 100 °C)	Relatively stable during short exposure	[7]	-
Light	Ambient Light	Monitor for long-term degradation	
UV Radiation	Prone to degradation (photolysis)	[6]	
Oxidation	Presence of Oxidizing Agents	Potential for degradation	[8]

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances[8][9].

Objective: To evaluate the stability of **7-Acetylintermedine** under various stress conditions (forced degradation) and in long-term storage.



A. Forced Degradation Study

Materials:

- 7-Acetylintermedine (in solid form and in solution)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- · UV-Vis light chamber
- · Temperature-controlled ovens
- Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS capable of separating the parent compound from degradation products)

Procedure:

- Acid Hydrolysis: Dissolve 7-Acetylintermedine in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60 °C) for a defined period.
- Base Hydrolysis: Dissolve 7-Acetylintermedine in a basic solution (e.g., 0.1 M NaOH) at room temperature for a defined period.
- Oxidation: Treat a solution of **7-Acetylintermedine** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose solid 7-Acetylintermedine to high heat (e.g., 60-80 °C) for a
 defined period.
- Photostability: Expose solid and solution samples of **7-Acetylintermedine** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

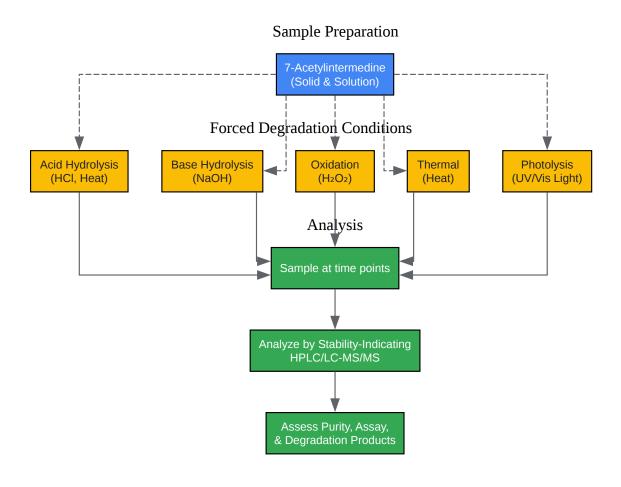


- At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating method to determine the remaining concentration of 7-Acetylintermedine and to detect any degradation products.
- B. Long-Term Stability Study

Procedure:

- Store aliquots of 7-Acetylintermedine under the following conditions as per ICH guidelines[10]:
 - Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
 - \circ Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
 - $\circ~$ Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
- Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
- Analyze the samples for appearance, purity (by HPLC), and content of 7-Acetylintermedine.





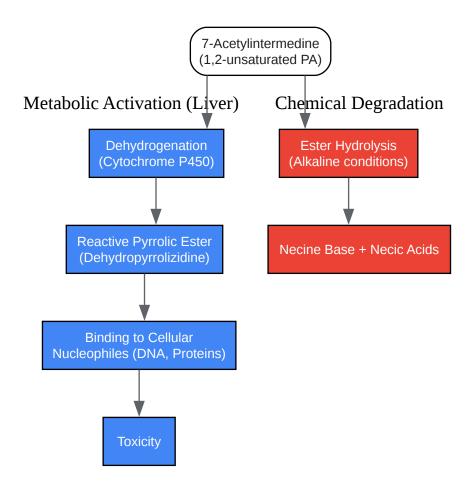
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Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathway

The primary degradation pathway for 1,2-unsaturated pyrrolizidine alkaloids like **7- Acetylintermedine** involves metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These intermediates can then bind to cellular nucleophiles, leading to toxicity[11]. Hydrolysis of the ester groups, particularly under alkaline conditions, is another key degradation route.





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Caption: Simplified PA Degradation Pathways.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is the most common and reliable technique for the quantification of pyrrolizidine alkaloids[12][13].

- Sample Preparation: Solid-phase extraction (SPE) is often employed for the cleanup and concentration of PAs from complex matrices[13][14].
- Chromatographic Separation: Reversed-phase columns (e.g., C18) are typically used with a
 mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or
 ammonium formate) and an organic solvent like acetonitrile or methanol in a gradient elution
 mode.



- Detection:
 - HPLC-UV: Detection is usually performed at a wavelength around 220 nm[12].
 - LC-MS/MS: This is the preferred method due to its high sensitivity and selectivity, allowing
 for the quantification of trace levels of PAs. It is particularly useful for identifying and
 quantifying degradation products[13][15].

Conclusion

While specific experimental data for **7-Acetylintermedine** is limited, a robust understanding of its solubility and stability can be extrapolated from the well-documented behavior of other pyrrolizidine alkaloids. This guide provides a framework for researchers to design and execute systematic studies to characterize these critical physicochemical properties. The provided protocols, based on international guidelines, will ensure the generation of high-quality, reliable data essential for the development and application of **7-Acetylintermedine**.

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